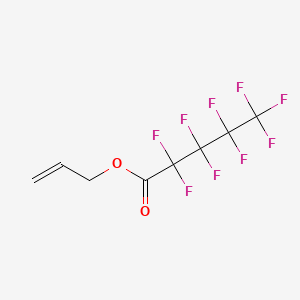
5-Fluoro-2-(trifluoromethyl)benzoyl chloride
Descripción general
Descripción
The compound 5-Fluoro-2-(trifluoromethyl)benzoyl chloride is a chemical entity that has been referenced in various research contexts, particularly in the synthesis of fluorinated organic compounds. Although the provided papers do not directly discuss this compound, they do provide insights into related fluorinated compounds and their synthesis, which can be extrapolated to understand the properties and reactions of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multi-step reactions, including bromination, carboxylation, and chlorination, as seen in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride . The synthesis of alpha-trifluoromethyl alpha-amino acids from 5-fluoro-4-trifluoromethyloxazoles also demonstrates the reactivity of fluorinated intermediates in creating complex molecules . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride by adjusting the substitution pattern on the benzene ring.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms or trifluoromethyl groups, which can significantly influence the physical and chemical properties of the molecules. For instance, the presence of trifluoromethyl groups in the side chain of amino acids can lead to the formation of compounds with unique properties . The molecular structure of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride would similarly be expected to exhibit unique electronic and steric characteristics due to the electron-withdrawing nature of the fluorine atoms.
Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions. For example, the synthesis of fluorinated nucleosides from d-xylose involves anion glycosylation reactions , and the synthesis of benzothiazepines includes reactions with fluorinated benzoyl-2-propenoic acids . The reactivity of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride would likely be high in electrophilic aromatic substitution reactions due to the activating influence of the fluorine atoms, as seen with other fluorinated reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The presence of fluorine atoms typically increases the bond strength and stability of the compounds. Therefore, 5-Fluoro-2-(trifluoromethyl)benzoyl chloride is expected to have high chemical and thermal stability, as well as potential solubility in organic solvents due to the presence of the benzoyl chloride functional group.
Safety and Hazards
5-Fluoro-2-(trifluoromethyl)benzoyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride can be influenced by various environmental factors. For instance, it forms explosive mixtures with air on intense heating . It should be kept away from water or moist air, heat, sparks, and flame . Its reactivity may also be influenced by the pH, temperature, and solvent conditions in its environment.
Propiedades
IUPAC Name |
5-fluoro-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)5-3-4(10)1-2-6(5)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTVVTDYYXQDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372141 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
CAS RN |
216144-70-6 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)




![2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302067.png)
